N-(3,5-DIMETHOXYPHENYL)-2-{[6-(PYRIDIN-2-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE
Description
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Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3S/c1-25-14-9-13(10-15(11-14)26-2)21-18(24)12-27-19-7-6-17(22-23-19)16-5-3-4-8-20-16/h3-11H,12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBPSZYWVMRQRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-Dimethoxyphenyl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanylacetamide} is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and pharmacological properties based on various research studies.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of 2-chloro-N-(3,5-dimethoxyphenyl)acetamide with 6-(pyridin-2-yl)pyridazine-3-thione in the presence of a base such as triethylamine. The reaction typically occurs in a solvent like DMF at elevated temperatures, leading to the formation of the desired thioacetamide derivative with a high yield of around 92% and a melting point of 220-222 °C .
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to N-(3,5-dimethoxyphenyl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanylacetamide}. For instance, related compounds have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The biological activity was assessed using both 2D and 3D cell culture methods, with compounds showing IC50 values in the micromolar range, indicating their potential as therapeutic agents .
The mechanism by which these compounds exert their biological effects often involves interaction with specific protein targets. For example, docking studies have suggested that these compounds may inhibit Protein Tyrosine Phosphatase 1B (PTP1B), which plays a critical role in regulating insulin signaling pathways. This inhibition could be beneficial for managing diabetes and related metabolic disorders .
ADMET Properties
The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for evaluating the drug-likeness of new compounds. Preliminary studies indicate that N-(3,5-dimethoxyphenyl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanylacetamide} possesses favorable ADMET properties, suggesting good oral bioavailability and metabolic stability .
In Vivo Pharmacological Studies
In vivo studies have been conducted to assess the pharmacological effects of N-(3,5-dimethoxyphenyl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanylacetamide}. These studies typically involve animal models to evaluate the compound's efficacy against tumor growth and its safety profile. Results have shown promising antitumor activity along with acceptable toxicity levels, making it a candidate for further development .
Comparative Analysis with Similar Compounds
| Compound Name | IC50 (µM) | Target | Remarks |
|---|---|---|---|
| NM-03 | 4.48 | PTP1B | Strong inhibitory activity; potential for diabetes treatment |
| N-(3,5-Dimethoxyphenyl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanylacetamide} | TBD | TBD | Promising antitumor activity; favorable ADMET profile |
Scientific Research Applications
Medicinal Chemistry Applications
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Drug Development :
- N-(3,5-Dimethoxyphenyl)-2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide serves as a lead compound for targeting specific enzymes or receptors involved in various diseases. Its structural complexity allows for the modulation of biological activity through interactions with molecular targets.
- Case Study : Preliminary studies have indicated its potential as an anticancer agent, where it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
-
Antimicrobial Activity :
- The compound exhibits antimicrobial properties against various bacterial strains, attributed to the presence of the pyridazine moiety which can inhibit bacterial cell wall synthesis.
- Case Study : In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria.
-
Antifungal Properties :
- Its triazole-like structure disrupts fungal cell wall integrity, making it a candidate for antifungal drug development.
- Case Study : Tests against common fungal pathogens have demonstrated promising results.
Organic Synthesis Applications
- Intermediate in Synthesis :
- The compound is utilized as an intermediate in the synthesis of more complex molecules. Its unique structure allows for further functionalization to create derivatives with enhanced biological activity.
- Synthetic Route Example :
- Formation of the pyridazinyl intermediate from a pyridazine derivative.
- Introduction of the sulfanyl group via reaction with thiol compounds.
- Coupling with the dimethoxyphenyl group through amide bond formation.
Material Science Applications
- Development of Novel Materials :
- The compound's unique electronic and optical properties make it suitable for developing advanced materials.
- Research is ongoing to explore its application in organic electronics and photonic devices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
